(2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate
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Overview
Description
(2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate is a compound that features a thiophene ring substituted with a bromine atom at the 5-position and an azaniumyl group at the 2-position of the propanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride . The resulting bromothiophene derivative is then reacted with an appropriate amine to introduce the azaniumyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and controlled bromination. The subsequent amination step can be carried out using automated systems to handle the reagents and reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Sodium azide, potassium cyanide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiophene derivatives without bromine
Substitution: Azide or cyanide-substituted thiophene derivatives
Scientific Research Applications
(2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-bromothiophen-2-ylpyridine: A compound with a similar thiophene ring structure but with a pyridine substitution.
5-(4-bromophenyl)-1,3,4-oxadiazole: A compound with a bromophenyl group and an oxadiazole ring.
Uniqueness
(2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate is unique due to the presence of both the azaniumyl group and the bromothiophene moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from other similar compounds.
Properties
IUPAC Name |
(2R)-2-azaniumyl-3-(5-bromothiophen-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c8-6-2-1-4(12-6)3-5(9)7(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKORPMMOJAJYLC-RXMQYKEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CC(C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(SC(=C1)Br)C[C@H](C(=O)[O-])[NH3+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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